8-(4-chlorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
CAS No.: 946344-81-6
Cat. No.: VC4237634
Molecular Formula: C21H22ClFN2O4S
Molecular Weight: 452.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946344-81-6 |
|---|---|
| Molecular Formula | C21H22ClFN2O4S |
| Molecular Weight | 452.93 |
| IUPAC Name | (4-chlorophenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone |
| Standard InChI | InChI=1S/C21H22ClFN2O4S/c1-15-14-18(6-7-19(15)23)30(27,28)25-12-13-29-21(25)8-10-24(11-9-21)20(26)16-2-4-17(22)5-3-16/h2-7,14H,8-13H2,1H3 |
| Standard InChI Key | IYIBDPHMJODDSV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)F |
Introduction
8-(4-chlorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound belonging to the diazaspiro class, characterized by its unique spirocyclic structure incorporating nitrogen and sulfur functionalities. This compound is notable for its potential applications in medicinal chemistry, particularly due to its aromatic and heterocyclic components, which may contribute to its biological activity .
Key Components
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Chlorobenzoyl Group: This component is known for its reactivity and is often used in the synthesis of pharmaceuticals.
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Fluorinated Sulfonyl Moiety: The presence of fluorine enhances the compound's lipophilicity and stability, which are desirable properties for therapeutic agents.
Applications and Potential Uses
Compounds with similar structures have shown activity against various biological targets, suggesting potential applications in treating diseases such as cancer or infections. The unique combination of aromatic and heterocyclic components in 8-(4-chlorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane may contribute to its biological activity .
Therapeutic Areas
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Antiviral and Infections: Potential applications in modulating protein-protein interactions (PPIs) relevant to viral replication and immune system modulation .
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Immune System: May interact with immune system components to modulate responses.
Chemical Reactions and Characterization
The compound can undergo various chemical reactions, including hydrolysis and substitution reactions. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for confirming the identity and purity of synthesized compounds.
Characterization Techniques
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural elucidation and confirmation |
| Mass Spectrometry | Molecular weight determination and purity assessment |
Availability and Suppliers
8-(4-chlorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is available from various suppliers, including ChemDiv, where it is listed as a screening compound for research purposes .
Suppliers
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ChemDiv: Offers the compound in various formats for research use.
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EviTA Chem: Provides the compound for medicinal chemistry applications.
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